3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones, which are known for their diverse pharmacological activities. This compound features a thiazolidine-2,4-dione core, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the azetidine ring and the cyclopentylpropanoyl group further enhances its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. One common method is the Knoevenagel condensation, where a thiazolidine-2,4-dione derivative is reacted with an aldehyde or ketone in the presence of a base. The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the acylation of the azetidine ring with cyclopentylpropanoyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing deep eutectic solvents as both solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and antihyperglycemic activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antihyperglycemic and anticancer activities.
Azetidine derivatives: Compounds containing the azetidine ring, known for their diverse biological activities.
Uniqueness
3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of the thiazolidine-2,4-dione core with the azetidine ring and cyclopentylpropanoyl group. This structural complexity contributes to its diverse pharmacological potential and distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-[1-(3-cyclopentylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12(6-5-10-3-1-2-4-10)15-7-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYTSYGMCNXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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